6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione
Overview
Description
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Mechanism of Action
Target of Action
The primary target of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory activity against CDK2/cyclin A2 .
Biochemical Pathways
The inhibition of CDK2 by 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione affects the cell cycle progression pathway . This disruption can lead to the induction of apoptosis within cells , particularly in tumor cells, thereby exerting its anti-cancer effects.
Result of Action
The result of the action of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is the significant inhibition of the growth of examined cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in cell cycle regulation, potentially leading to altered cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. It influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by altering signaling pathways that regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes or changes in cellular metabolism. These temporal effects are important for understanding the long-term implications of using this compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration is required to achieve a measurable response. At very high doses, toxic or adverse effects can occur, such as liver toxicity or immune system suppression. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, which modify the compound to facilitate its excretion. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by interacting with key enzymes in metabolic pathways, potentially altering the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can influence the compound’s bioavailability and distribution in the body. Understanding these transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization could affect cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with carbon disulfide and potassium hydroxide, followed by cyclization with formamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolopyrimidines depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Medicine: Studied for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Potential use in developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related scaffold with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential kinase inhibitory activity.
Uniqueness
6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and enhance its binding affinity to target proteins, making it a promising candidate for drug development .
Properties
IUPAC Name |
6-methyl-1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-14-11-10(12(17)15-8)7-13-16(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKQRAXWCUWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352274 | |
Record name | 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-43-9 | |
Record name | NSC1631 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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